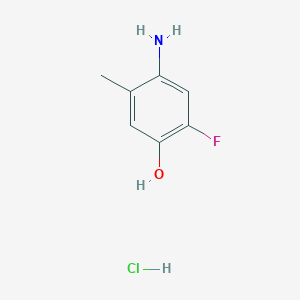

4-Amino-2-fluoro-5-methylphenol hydrochloride

Description

Properties

IUPAC Name |

4-amino-2-fluoro-5-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCMMGVHDMYJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-5-methylphenol hydrochloride typically involves the introduction of amino, fluoro, and methyl groups onto a phenol ring. One common method is the nitration of 2-fluoro-5-methylphenol, followed by reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-methylphenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-amino-2-fluoro-5-methylphenol hydrochloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves interference with bacterial enzyme systems, which is crucial for their survival and replication.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests potential therapeutic applications in oncology, particularly for cancers that are resistant to conventional treatments.

Dyeing Agents

This compound has been explored as a dyeing agent in the textile industry due to its ability to form stable color complexes. Its application in oxidative dyeing processes for keratin fibers, such as hair, has been documented. The compound's stability and colorfastness make it an attractive option for cosmetic formulations.

Polymer Chemistry

In polymer science, this compound serves as a functional monomer in synthesizing various polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify its antimicrobial activity, revealing promising results that warrant further investigation .

- Anticancer Research : In a recent publication in Cancer Research, researchers reported that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding supports its potential as a lead compound in developing new anticancer therapies .

- Dyeing Applications : A patent application detailed the use of this compound as a dyeing agent for hair coloring products. The study emphasized its effectiveness in providing vibrant colors while maintaining stability under various conditions .

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-5-methylphenol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Functional Differences

- Fluorine Effects: Fluorine at position 2 in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs like 2-amino-5-methylphenol hydrochloride .

- Methyl vs. Methoxy : The methyl group in the target compound provides moderate lipophilicity, whereas methoxy-substituted analogs (e.g., 2-fluoro-5-methoxybenzylamine hydrochloride) exhibit increased solubility but reduced membrane permeability .

- Amino Group Position: The 4-amino group in the target compound creates a para-directing effect, influencing regioselectivity in further reactions compared to ortho-substituted analogs .

Analytical Characterization

- HPLC Purity: Both this compound and 2-amino-5-fluorophenol hydrochloride were validated against authentic samples via HPLC, ensuring >95% purity .

- Stability : Hydrochloride salts generally exhibit superior stability in aqueous media compared to free bases, as seen in solution stability studies of related compounds .

Biological Activity

4-Amino-2-fluoro-5-methylphenol hydrochloride (CAS No.: 2219379-60-7) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : C7H8ClFNO

- Molecular Weight : 175.59 g/mol

- Chemical Structure : Contains an amino group (-NH2), a fluorine atom, and a methyl group attached to a phenolic ring.

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Binding : Its structure allows it to bind effectively to certain receptors, potentially altering signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary findings indicate that the compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells, particularly in breast cancer models.

Data Table of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MCF-7 (breast cancer) | 10 | |

| Enzyme Inhibition | COX-2 | 25 |

Case Study 1: Anticancer Activity

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound led to a significant decrease in cell viability. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against various strains of bacteria, including E. coli and Staphylococcus aureus. The results indicated a strong inhibitory effect, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-fluoro-5-methylphenol hydrochloride, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, fluorinated precursors (e.g., 5-fluoro-2-methylphenol derivatives) can react with ammonia under controlled conditions. Solvents like ethanol or methanol are used under reflux (60–80°C) to optimize yield, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Characterization via -NMR and LC-MS confirms structural integrity .

Q. How do solubility properties influence experimental design for this compound?

The hydrochloride salt form enhances water solubility, critical for in vitro assays. For hydrophobic environments (e.g., lipid membrane studies), the free base can be regenerated by neutralization with NaOH. Solubility profiles should be validated using UV-Vis spectroscopy or HPLC under varying pH (3–10) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles) in fume hoods. Acute toxicity data from analogous fluorophenols suggest LD > 500 mg/kg (oral, rats). Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Q. How is the compound’s stability assessed under varying storage conditions?

Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via HPLC for decomposition products (e.g., free amine or demethylation). Long-term storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. What mechanistic insights explain the fluorine atom’s role in regioselective reactions?

The electron-withdrawing fluorine at C2 directs electrophilic substitution to C5 or C6 positions. Computational studies (DFT calculations) predict activation energies for nitration or halogenation, validated experimentally by -NMR monitoring .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction reveals bond angles and dihedral arrangements. For example, intramolecular H-bonding between NH and the phenolic OH may stabilize planar geometry, impacting reactivity in cross-coupling reactions .

Q. What strategies address discrepancies in biological activity data across cell lines?

Variability in IC values (e.g., cancer vs. normal cells) may arise from differential membrane permeability. Use lipophilicity-adjusted assays (e.g., logP measurements) and control for efflux pump activity (e.g., verapamil inhibition in MDR1-expressing lines) .

Q. How does the methyl group at C5 influence metabolic stability in pharmacokinetic studies?

The methyl group reduces cytochrome P450-mediated oxidation. Validate via in vitro microsomal assays (rat/human liver S9 fractions) with LC-MS/MS quantification of parent compound and metabolites (e.g., hydroxylated derivatives) .

Q. What computational models predict interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like tyrosine kinases. Key interactions: H-bonding between NH and catalytic residues, and hydrophobic contacts with the methyl group .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.